molecular formula C11H15NO3S B6523846 ethyl 3-methyl-5-propanamidothiophene-2-carboxylate CAS No. 477567-26-3

ethyl 3-methyl-5-propanamidothiophene-2-carboxylate

Cat. No.: B6523846
CAS No.: 477567-26-3
M. Wt: 241.31 g/mol
InChI Key: SVIVWHLDEUTZRY-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-5-propanamidothiophene-2-carboxylate is a thiophene-based heterocyclic compound featuring a propanamido substituent at the 5-position, a methyl group at the 3-position, and an ethyl ester moiety at the 2-position. Thiophene derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and structural versatility. This compound’s reactivity and physicochemical properties are influenced by the electron-withdrawing ester and amide groups, as well as the steric effects of the methyl substituent.

Properties

IUPAC Name

ethyl 3-methyl-5-(propanoylamino)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c1-4-8(13)12-9-6-7(3)10(16-9)11(14)15-5-2/h6H,4-5H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIVWHLDEUTZRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(S1)C(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methyl-5-propanamidothiophene-2-carboxylate typically involves the Paal–Knorr reaction, which is known for the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . The reaction conditions often require a basic environment to facilitate the formation of the thiophene ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-5-propanamidothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophenes and other substituted derivatives.

Scientific Research Applications

Ethyl 3-methyl-5-propanamidothiophene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of advanced materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-methyl-5-propanamidothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs

The most relevant structural analog in the provided evidence is ethyl 2-(2-chloropropanamido)-5-ethylthiophene-3-carboxylate (CAS 1955531-45-9) . A comparative analysis is presented below:

Property Ethyl 3-Methyl-5-Propanamidothiophene-2-Carboxylate Ethyl 2-(2-Chloropropanamido)-5-Ethylthiophene-3-Carboxylate
Molecular Formula C11H15NO3S C12H16ClNO3S
Substituent Positions - 2-COOEt
- 3-CH3
- 5-NHCOCH2CH3
- 3-COOEt
- 2-NHCOCHClCH3
- 5-CH2CH3
Key Functional Groups Ester, propanamide, methyl Ester, chloro-propanamide, ethyl
Molecular Weight ~257.3 g/mol ~313.8 g/mol
Potential Reactivity - Ester hydrolysis
- Amide hydrogen bonding
- Enhanced electrophilicity due to Cl
- Steric hindrance from ethyl group

Electronic and Steric Effects

  • Electronic Effects: The target compound’s ester group at the 2-position and amide at the 5-position create an electron-deficient thiophene ring, favoring electrophilic substitution at the 4-position.
  • Steric Effects : The methyl group at position 3 in the target compound offers minimal steric hindrance compared to the ethyl group at position 5 in the analog, which may influence binding interactions in biological systems or crystallization behavior .

Physicochemical Properties

  • Thermal Stability : Thiophene derivatives with electron-withdrawing groups (e.g., Cl, ester) typically exhibit higher thermal stability. The analog’s chlorine atom may enhance stability relative to the target compound’s methyl group.

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